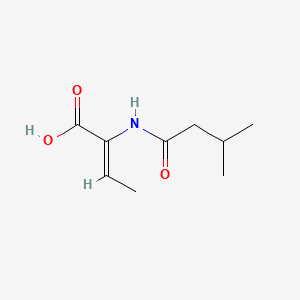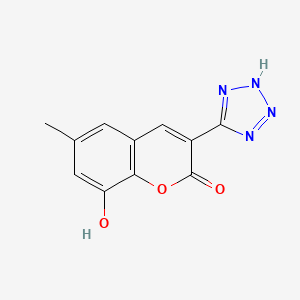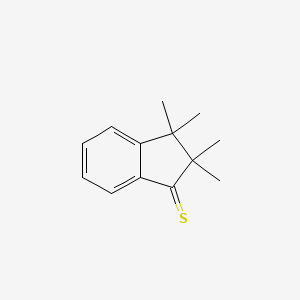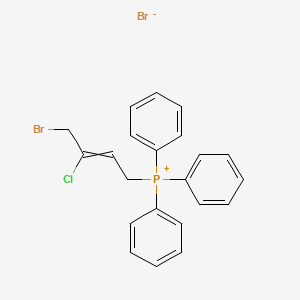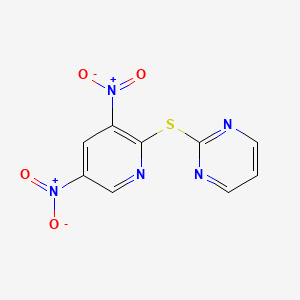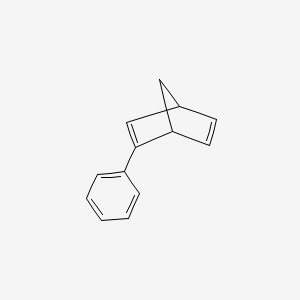![molecular formula C12H11NS B14449416 Pyridine, 4-[(4-methylphenyl)thio]- CAS No. 78526-50-8](/img/structure/B14449416.png)
Pyridine, 4-[(4-methylphenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 4-[(4-methylphenyl)thio]- is a heterocyclic aromatic organic compound It consists of a pyridine ring substituted at the 4-position with a thioether group, where the sulfur atom is bonded to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[(4-methylphenyl)thio]- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloropyridine with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 4-bromopyridine is reacted with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base like potassium phosphate. The reaction is usually performed in a solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of Pyridine, 4-[(4-methylphenyl)thio]- may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 4-[(4-methylphenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogens (e.g., bromine), nitro groups, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitro-substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 4-[(4-methylphenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of bioactive molecules and pharmaceuticals.
Medicine: Explored for its therapeutic potential in drug discovery and development. It may act as a lead compound for the development of new medications.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and other advanced materials for specific applications.
Mécanisme D'action
The mechanism of action of Pyridine, 4-[(4-methylphenyl)thio]- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The thioether group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine, 4-[(4-chlorophenyl)thio]-: Similar structure with a chlorine atom instead of a methyl group on the phenyl ring.
Pyridine, 4-[(4-methoxyphenyl)thio]-: Contains a methoxy group on the phenyl ring.
Pyridine, 4-[(4-nitrophenyl)thio]-: Features a nitro group on the phenyl ring.
Uniqueness
Pyridine, 4-[(4-methylphenyl)thio]- is unique due to the presence of the 4-methylphenylthio group, which imparts distinct electronic and steric properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for the development of new chemical entities.
Propriétés
Numéro CAS |
78526-50-8 |
|---|---|
Formule moléculaire |
C12H11NS |
Poids moléculaire |
201.29 g/mol |
Nom IUPAC |
4-(4-methylphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NS/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12/h2-9H,1H3 |
Clé InChI |
KWEYCYLSENXKPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


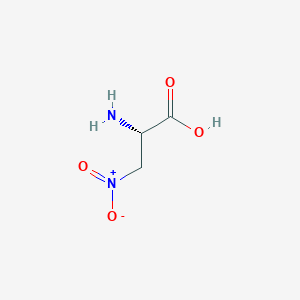
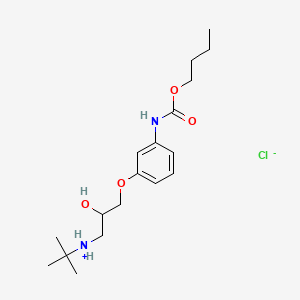


![N-(4-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449379.png)
